
3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives often involves strategies like base-catalyzed tandem reactions, condensation processes, and cyclization reactions. For example, Fan et al. (2014) described a novel synthesis of 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates through base-catalyzed tandem reaction of readily available precursors under mild conditions, offering good to excellent yields (Fan, Shen, Li, Guo, & Zhang, 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by X-ray crystallography, revealing specific spatial arrangements and bonding patterns. Manolov, Morgenstern, and Hegetschweiler (2012) have analyzed similar structures, providing insights into the crystalline nature and molecular geometry of chromene compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, including photo-reorganization, which can lead to the formation of complex structures with unique chemical properties. Dalai, Khanna, Kumar, & Kamboj (2017) explored the photo-reorganization of chromene derivatives, highlighting their potential for synthesizing novel organic scaffolds (Dalai, Khanna, Kumar, & Kamboj, 2017).
Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Mechanisms
Polyphenolic compounds, including flavonoids and chromenones, exhibit significant antioxidant activities. These activities are critical for scavenging free radicals, reducing oxidative stress, and potentially mitigating the risk of chronic diseases associated with oxidative damage, such as cardiovascular diseases, cancers, and neurodegenerative disorders. The antioxidant mechanisms of polyphenols can be broadly categorized into hydrogen atom transfer (HAT) reactions and electron transfer (ET) processes, contributing to their capacity to neutralize free radicals and chelate metal ions, thus inhibiting oxidative stress (Huang, Ou, & Prior, 2005).
Synthetic Protocols and Chemical Importance
The synthesis of complex polyphenolic structures, such as chromenones, is of considerable interest due to their pharmacological importance. Synthetic protocols for compounds like 6H-benzo[c]chromen-6-ones, which share structural similarities with the compound , involve various strategies including Suzuki coupling reactions, radical-mediated cyclizations, and metal or base-catalyzed cyclizations. These synthetic approaches are crucial for producing these compounds in quantities sufficient for further research and potential therapeutic applications (Mazimba, 2016).
Applications in Health and Disease Management
Polyphenols' anti-inflammatory, immunomodulatory, and antioxidant properties suggest their potential applications in preventing and managing various chronic conditions. For instance, dietary polyphenols have been shown to modulate inflammatory pathways, inhibit the synthesis of proinflammatory cytokines, and regulate gene expression related to oxidative stress and inflammation. Such effects underscore the therapeutic potential of polyphenols, including compounds structurally related to "3-(2-ethoxyphenoxy)-2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one", in chronic disease prevention and management (Yahfoufi, Alsadi, Jambi, & Matar, 2018).
Eigenschaften
IUPAC Name |
3-(2-ethoxyphenoxy)-2-methyl-7-(3-methylbut-2-enoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-5-25-19-8-6-7-9-20(19)28-23-16(4)27-21-14-17(26-13-12-15(2)3)10-11-18(21)22(23)24/h6-12,14H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYROMLYKPDXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC=C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)
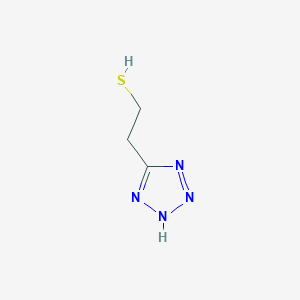
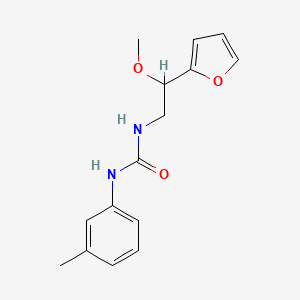
![4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2486575.png)

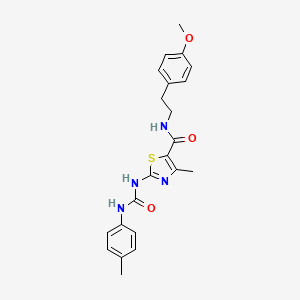

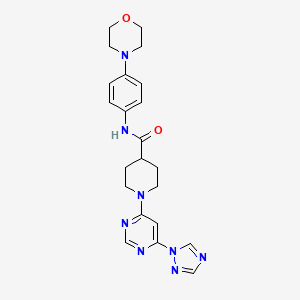
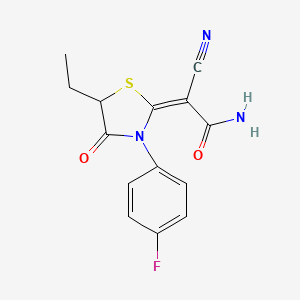
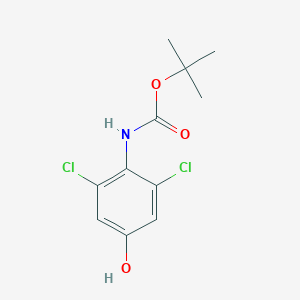
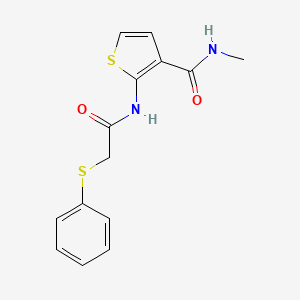
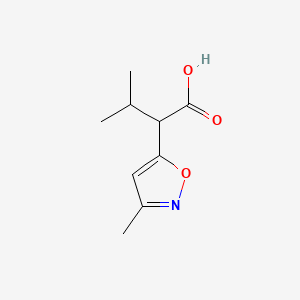
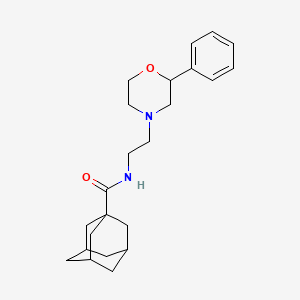
![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)